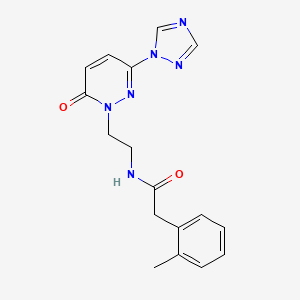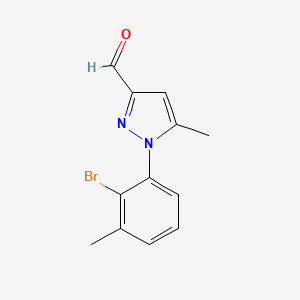
a-(Aminomethyl)-cyclopropanemethanolHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The name “a-(Aminomethyl)-cyclopropanemethanolHCl” suggests that this compound might contain an aminomethyl group and a cyclopropane ring. An aminomethyl group is a functional group with a formula -CH2-NH2, which is a methyl group substituted by an amino group . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, characterized by a three-member ring .
Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also participate in the Hofmann elimination reaction to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “a-(Aminomethyl)-cyclopropanemethanolHCl” would depend on its exact structure. Aminomethyl propanol, a related compound, is a colorless liquid that is miscible in water .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- The compound plays a role in the diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. This method has been utilized for the synthesis of compounds with potential biological activity, such as anti-Parkinson agents and natural products like coronamic acid (Adams et al., 2003).
- Chiral cyclopropane units bearing two differentially functionalized carbon substituents have been developed to improve the activity and investigate bioactive conformations of biologically active compounds. This approach was used to create conformationally restricted analogues of histamine (Kazuta et al., 2002).
Biochemical Applications
- Ethylene biosynthesis in plants : α-(Aminomethyl)cyclopropanemethanol HCl derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), serve as precursors for ethylene, a plant hormone regulating various developmental processes. The metabolism and transport of ACC in plants have been extensively studied, highlighting its central role in ethylene biosynthesis and its potential as an ethylene-independent signal (Vanderstraeten & Van Der Straeten, 2017).
Plant Science Applications
- Stress response in plants : The role of ACC deaminase-producing rhizobacteria in mitigating stress effects on plants has been explored. These bacteria can lower ethylene levels in plants, thus reducing stress and promoting growth, demonstrating the importance of ethylene and its precursors in plant-microbe interactions and stress responses (Contesto et al., 2008).
- Ethylene precursor conservation as a signaling molecule : Research suggests that ACC, the precursor of ethylene, may also function as a signaling molecule independent of its role in ethylene biosynthesis. This dual function of ACC indicates its evolutionary significance and opens new avenues for understanding plant growth and development processes (Li et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-cyclopropylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEITTXVIQDCAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropylethan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


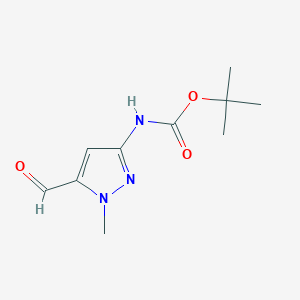
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)
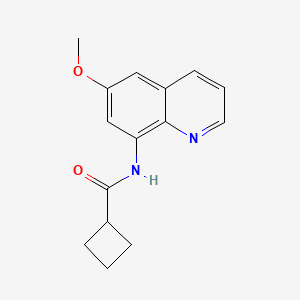
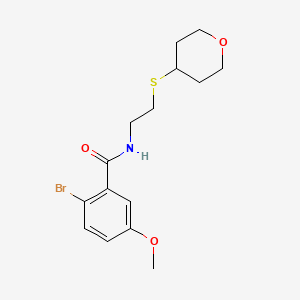
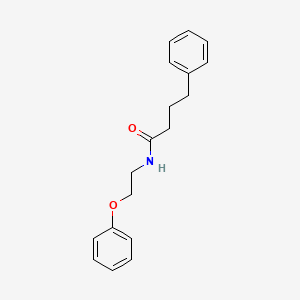
![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
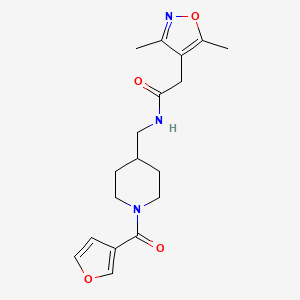
![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)

